5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde

Description

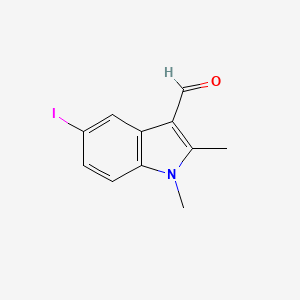

5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde is a substituted indole derivative featuring a carbaldehyde group at position 3, iodine at position 5, and methyl groups at positions 1 and 2 of the indole core. Indole derivatives are pivotal in medicinal chemistry and materials science due to their versatility in synthesis and functionalization.

Properties

Molecular Formula |

C11H10INO |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

5-iodo-1,2-dimethylindole-3-carbaldehyde |

InChI |

InChI=1S/C11H10INO/c1-7-10(6-14)9-5-8(12)3-4-11(9)13(7)2/h3-6H,1-2H3 |

InChI Key |

ZGNXPUCHVFEJCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)I)C=O |

Origin of Product |

United States |

Preparation Methods

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone for introducing the formyl group at the 3-position of indole derivatives. This method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate an electrophilic iminium intermediate, which reacts with the indole core.

Mechanistic Insights

-

POCl₃ reacts with DMF to form a chloroiminium ion.

-

The indole substrate undergoes electrophilic substitution at the 3-position due to its inherent reactivity.

-

Quenching with aqueous NaOH hydrolyzes the iminium intermediate to yield the aldehyde.

Typical Protocol

-

Reagents : POCl₃ (2–3 equiv.), DMF (excess), NaOH (2 M for quenching).

-

Conditions : 0–5°C for iminium generation, followed by heating at 40–100°C for 1–6 hours.

Example Reaction

For 1,2-dimethylindole:

Iodination Using NIS and BF₃·Et₂O

Regioselective iodination at the 5-position is achieved using N-iodosuccinimide (NIS) and boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst. This method leverages the directing effects of existing substituents (e.g., methyl groups) to achieve high regioselectivity.

Mechanistic Insights

-

BF₃·Et₂O activates NIS, generating a reactive iodine electrophile.

-

The methyl groups at positions 1 and 2 sterically hinder iodination at the 2- or 4-positions, favoring the 5-position.

Typical Protocol

-

Reagents : NIS (1 equiv.), BF₃·Et₂O (1–2 equiv.), dichloromethane (DCM).

Example Reaction

For 1,2-dimethyl-1H-indole-3-carbaldehyde:

Reaction Optimization and Conditions

Table 1: Optimized Conditions for Key Steps

Yield and Purity Data

Formylation Efficiency

The Vilsmeier-Haack reaction demonstrates high reproducibility for formylating indole derivatives. For 1,2-dimethylindole, yields exceed 90% under optimized conditions. Purity is typically >95% after silica gel chromatography (hexane/ethyl acetate).

Iodination Selectivity

The BF₃·Et₂O-NIS system achieves >90% regioselectivity for the 5-position, as confirmed by X-ray crystallography and NMR. Side products (e.g., 4-iodo isomers) are minimal due to steric hindrance from methyl groups.

Challenges and Considerations

Regioselectivity Control

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodo group enables palladium-catalyzed C–H arylations or cross-coupling reactions. For related indole derivatives:

-

Pd(II)-Catalyzed Arylation : 3-formylindole derivatives undergo C4-arylation with aryl iodides, forming metallointermediates that undergo oxidative addition and reductive elimination .

-

Mechanistic Insights : The reaction pathway involves palladium migration (Pd(II)/Pd(IV)) and regioselectivity influenced by carbonyl groups .

Aldehyde Group Reactivity

The aldehyde moiety participates in nucleophilic addition and condensation reactions:

-

Quinazolinone Synthesis : Reaction with anthranilamide under acidic conditions (e.g., p-TSA in acetonitrile) yields quinazolinones, though yields are moderate (e.g., 33% for indole-3-carbaldehyde analogs) .

-

Thioamide Formation : Aldehydes can react with thioamides to form substituted derivatives, though detailed yields for the target compound are unspecified .

Substitution Patterns and Reactivity

The 1,2-dimethyl groups influence regioselectivity and electronic effects:

-

Electron-Donating Methyl Groups : Enhance stability and direct electrophilic substitution to the C5 position, as seen in iodination studies .

-

Steric Effects : Steric hindrance from methyl groups may modulate reaction rates, though specific data for this compound is limited.

Structural and Spectroscopic Data

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde typically involves regioselective iodination of indole derivatives. A study demonstrated that using N-iodosuccinimide as the iodine source in dichloromethane yielded the compound effectively with a notable yield of 78% under optimized conditions . The compound can be characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, which confirm its structural integrity and purity.

Biological Applications

Antimicrobial Activity

Research has shown that derivatives of 5-Iodo-1H-indole-3-carbaldehyde exhibit significant antimicrobial properties. For instance, compounds synthesized from this aldehyde have been evaluated against various bacterial strains, showing promising results comparable to established antibiotics . The halogenation at the 5-position enhances the biological activity of these compounds, making them suitable candidates for further development as antimicrobial agents.

Anticancer Properties

The compound has also been studied for its anticancer potential. Isoindole derivatives derived from 5-Iodo-1H-indole-3-carbaldehyde have demonstrated antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. These studies indicate that the compounds can induce apoptosis in cancer cells and arrest their progression through the cell cycle . The structure-activity relationship (SAR) analysis suggests that specific substituents on the indole ring can significantly influence their efficacy against cancer cells.

Case Study 1: Antimicrobial Evaluation

A series of compounds derived from 5-Iodo-1H-indole-3-carbaldehyde were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between the presence of iodine and increased inhibition zones compared to non-halogenated analogs. The most effective compound achieved an inhibition zone comparable to gentamicin at similar concentrations .

Case Study 2: Anticancer Activity

In another study, isoindole derivatives were assessed for their cytotoxic effects on cancer cell lines. The synthesized compounds exhibited IC50 values indicating significant cytotoxicity, with some derivatives being more effective than standard treatments. The mechanism of action was linked to the induction of apoptosis and disruption of cell cycle progression .

Mechanism of Action

The mechanism by which 5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde exerts its effects is primarily through its interactions with biological molecules. The indole ring can interact with various enzymes and receptors, modulating their activity. The iodine atom and aldehyde group can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde with three analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | CAS RN |

|---|---|---|---|---|---|

| Indole-3-carboxaldehyde | C₉H₇NO | 145.15 | -CHO at C3 | 193–198 | 487-89-8 |

| Indole-4-carboxaldehyde | C₉H₇NO | 145.15 | -CHO at C4 | 140–146 | 1074-86-8 |

| 5-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.19 | -CHO at C3, -CH₃ at C5 | Not reported | 52562-50-2 |

| This compound* | C₁₁H₁₀INO | 299.11 | -CHO at C3, -I at C5, -CH₃ at C1, C2 | ~150–160 (estimated) | Not available |

Key Observations :

- Positional Isomerism : Indole-3-carboxaldehyde and Indole-4-carboxaldehyde share identical formulas but differ in melting points due to crystal packing variations influenced by aldehyde positioning .

- Substituent Effects: The iodine atom in the target compound increases molecular weight by ~154 g/mol compared to 5-Methyl-1H-indole-3-carbaldehyde.

- Steric Hindrance : The 1,2-dimethyl groups in the target compound may lower its melting point compared to simpler analogs due to disrupted crystal lattice formation.

Research Findings :

- The iodine atom in the target compound enables participation in halogen-bonded supramolecular assemblies, as observed in crystallographic studies using SHELX and ORTEP-3 .

- Methyl groups at positions 1 and 2 may hinder enzymatic degradation, enhancing metabolic stability in drug candidates compared to non-methylated analogs .

Biological Activity

5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde is a synthetic compound derived from the indole family, characterized by its unique structural features that impart significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

The molecular formula of this compound is C10H10N2O, with a molecular weight of 178.20 g/mol. It features an indole core substituted with an iodine atom and a formyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 178.20 g/mol |

| IUPAC Name | This compound |

| SMILES | Cc1c[nH]c2c(c1C(=O)C=CN2)C=C(C=C2)I |

Synthesis

The synthesis of this compound typically involves the reaction of 5-iodoindole with appropriate aldehydes under acidic conditions. The process can be optimized to yield high purity and yield through various techniques such as microwave-assisted synthesis or solvent-free conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. A study demonstrated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

Research has shown that this compound possesses anticancer properties. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study indicated that treatment with this compound led to a decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC3), with IC50 values indicating effective cytotoxicity .

The mechanism underlying the biological activity of this compound is believed to involve the modulation of key signaling pathways. Specifically, it may inhibit certain kinases involved in cell cycle regulation, leading to cell cycle arrest and subsequent apoptosis. The compound's ability to interact with DNA and inhibit topoisomerases has also been suggested as a contributing factor to its anticancer effects .

Study on Antimicrobial Activity

In a study published in Molecules, researchers evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study on Anticancer Effects

A recent investigation assessed the effects of this compound on MCF-7 breast cancer cells. The study found that treatment resulted in increased levels of reactive oxygen species (ROS) and activation of apoptotic markers such as cleaved PARP and caspase-3. These findings suggest that the compound's anticancer effects are mediated through oxidative stress induction and apoptosis .

Q & A

Q. What are the established synthetic routes for 5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde, and what reaction conditions are critical for regioselective iodination?

The synthesis typically involves iodination of a pre-functionalized indole scaffold. A common approach for analogous compounds (e.g., 6-Iodo-1H-indole-3-carbaldehyde) employs iodine with an oxidizing agent (e.g., HIO₃ or N-iodosuccinimide) in solvents like dichloromethane or acetonitrile at 0–25°C to ensure regioselectivity . For this compound, the presence of methyl groups at positions 1 and 2 may require careful optimization of steric and electronic effects. Pre-protection of the aldehyde group (e.g., as an acetal) can prevent undesired side reactions during iodination. Post-reaction deprotection and purification via column chromatography (e.g., silica gel, 70:30 ethyl acetate/hexane) or recrystallization are critical for isolating high-purity product .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- 1H/13C NMR : Assign signals for the aldehyde proton (~9.8–10.2 ppm) and methyl groups (δ ~2.5–3.0 ppm). Iodo substituents induce deshielding in adjacent protons .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (expected m/z for C₁₁H₁₁INO: 284.00).

- TLC (Thin-Layer Chromatography) : Monitor reaction progress using UV-active spots (Rf ~0.4–0.6 in ethyl acetate/hexane) .

- HPLC : Quantify purity (>95%) with a C18 column and UV detection at 254 nm .

Q. How does the aldehyde group in this compound participate in downstream chemical modifications?

The aldehyde is highly reactive, enabling:

- Condensation reactions : Formation of Schiff bases with amines (e.g., hydrazines for hydrazone derivatives) under mild acidic conditions .

- Oxidation : Conversion to carboxylic acids using KMnO₄ or CrO₃ in aqueous acetone .

- Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol, useful for probing structure-activity relationships .

Advanced Research Questions

Q. How can researchers optimize iodination efficiency in the presence of sterically hindered methyl groups?

The methyl groups at positions 1 and 2 may hinder electrophilic attack at position 5. Strategies include:

- Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the indole nitrogen, directing iodination via a transient lithium intermediate .

- Microwave-assisted synthesis : Enhance reaction kinetics by heating in acetonitrile at 80–100°C for 30 minutes, improving yield .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, favoring regioselectivity .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by coupling between the iodo substituent and adjacent protons .

- X-ray crystallography : Confirm regiochemistry and crystal packing effects if NMR data remain ambiguous .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What role do the methyl and iodo substituents play in modulating biological activity?

- Iodo group : Enhances lipophilicity and halogen bonding with biological targets (e.g., kinase active sites), improving binding affinity .

- Methyl groups : Increase metabolic stability by blocking cytochrome P450 oxidation. Comparative studies with non-methylated analogs (e.g., 5-Iodo-1H-indole-3-carbaldehyde) can quantify these effects .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) against cancer cell lines (e.g., HeLa) to correlate substituent effects with activity .

Q. How can experimental design principles (DoE) be applied to study substituent effects on reactivity?

- Factor screening : Vary temperature (25–80°C), solvent (DCM vs. DMF), and catalyst (CuI vs. Pd(OAc)₂) in a fractional factorial design .

- Response surface methodology : Optimize yield and purity by modeling interactions between factors .

- Controlled competition experiments : Compare iodination rates of 1,2-dimethylindole vs. non-methylated analogs to quantify steric effects .

Methodological Considerations

- Safety : Handle iodinating agents (e.g., I₂) in a fume hood with PPE (gloves, goggles) due to corrosive and toxic hazards .

- Data validation : Cross-reference synthetic yields and spectral data with literature values for analogous compounds (e.g., 6-Iodo-1H-indole-3-carbaldehyde) to identify outliers .

- Open-source tools : Use PubChem’s SMILES (C1=CC2=C(C=C1I)N(C)C=C2C=O) for computational property prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.